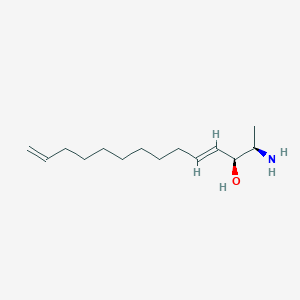
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol
Übersicht
Beschreibung
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol is a natural product found in Pseudodistoma crucigaster with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Asymmetric Synthesis : The molecule has been synthesized through various methods. He et al. (2003) reported a flexible, non-amino acid-based formal asymmetric synthesis, highlighting the significance of protecting groups in the process (He et al., 2003). Similarly, Langlois (2001) described a stereospecific synthesis from epoxide 10, demonstrating the molecule's accessibility for research purposes (Langlois, 2001).
Biological Activity and Applications
- Antimicrobial and Anthelminthic Properties : This compound and its derivatives have shown promise in antimicrobial and anthelminthic applications. For instance, Jiménez & Crews (1990) identified new amino alcohols, including a variant of this compound, from a marine sponge, which exhibited significant activity against parasites, microbes, and reverse transcriptase (Jiménez & Crews, 1990).
Applications in Natural Product Synthesis
- Synthesis of Biologically Active Compounds : The compound has been used in the asymmetric synthesis of natural products. Iwata & Takemoto (1996) explored its use in synthesizing various biologically active compounds, demonstrating its versatility as a precursor in natural product synthesis (Iwata & Takemoto, 1996).
- Synthesis of Sphingosine Relatives : Mori & Matsuda (1992) synthesized sphingosine relatives using variants of this compound, indicating its utility in creating complex biological molecules (Mori & Matsuda, 1992).
Wirkmechanismus
Target of Action
Crucigasterin 225, also known as (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol, is a compound that has been studied for its antimicrobial properties
Mode of Action
It is suggested that it may interact with its targets leading to changes that result in its antimicrobial activity . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its antimicrobial properties, it is likely that it interferes with essential biochemical pathways in microbes, leading to their death or inhibition of growth .
Result of Action
Its antimicrobial activity suggests that it may cause damage to microbial cells, leading to their death or inhibition of growth
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Crucigasterin 225 is not well-documented. Factors such as temperature, pH, and presence of other compounds could potentially influence its action. For instance, the compound’s storage conditions can affect its efficacy
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,11-14,16H,1,4-10,15H2,2H3/b12-11+/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXWKMQPINMKAE-WLDGIZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=CCCCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](/C=C/CCCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


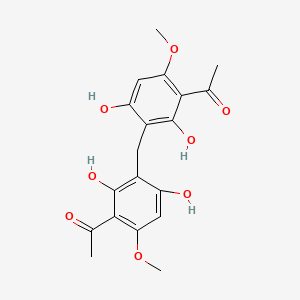
![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)
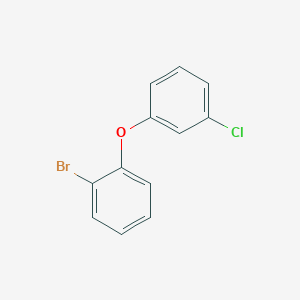
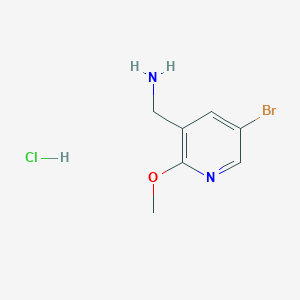

![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)
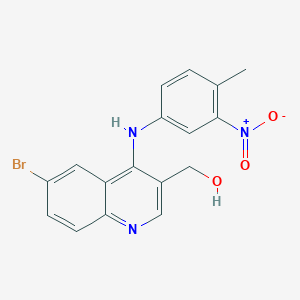
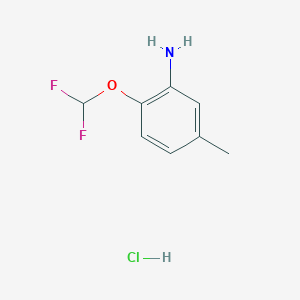

![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)
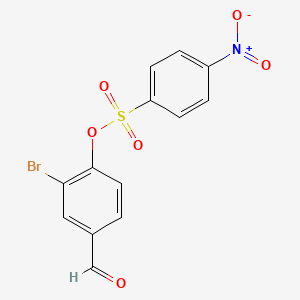
![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)
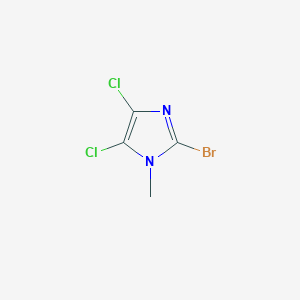
![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)
